molecular formula C29H24N4O4 B056807 (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol CAS No. 114155-96-3

(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol

Cat. No. B056807
M. Wt: 492.5 g/mol
InChI Key: WMLBMYGMIFJTCS-HUROMRQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is a novel compound with potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is not fully understood. However, it is believed to interact with nucleic acids, particularly RNA, by forming hydrogen bonds and stacking interactions with the nucleotide bases. This interaction can affect the stability and conformation of RNA molecules, leading to changes in their function.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol have not been extensively studied. However, it has been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of RNA from DNA. It has also been reported to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not clear.

Advantages And Limitations For Lab Experiments

One advantage of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is its high specificity for RNA molecules, which makes it a useful tool for studying RNA-related processes. However, its limited solubility in water and potential toxicity at high concentrations can be a limitation for some experiments.

Future Directions

There are several future directions for the research on (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol. One direction is to investigate its potential as a therapeutic agent for diseases involving aberrant RNA expression, such as cancer and genetic disorders. Another direction is to develop more efficient synthesis methods for the compound, which can improve its availability for research. Additionally, the compound can be modified to enhance its solubility and reduce its toxicity, which can broaden its applications in different experimental settings.

Synthesis Methods

The synthesis of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol has been described in a recent publication by Li et al. (2020). The authors used a multistep approach involving the reaction of 9H-xanthene-9-methanol with 2,4,6-trichloro-1,3,5-triazine, followed by the reaction of the resulting intermediate with 2,6-diaminopurine riboside. The final product was obtained after deprotection and purification steps.

Scientific Research Applications

(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol has potential applications in scientific research, particularly in the field of biochemistry and molecular biology. The compound can be used as a probe to study the interactions between proteins and nucleic acids, as well as the mechanisms of enzymatic reactions involving nucleotides. It can also be used to investigate the structure and function of RNA molecules.

properties

CAS RN

114155-96-3

Product Name

(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol

Molecular Formula

C29H24N4O4

Molecular Weight

492.5 g/mol

IUPAC Name

(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol

InChI

InChI=1S/C29H24N4O4/c34-23-14-27(33-18-32-22-15-30-17-31-28(22)33)37-26(23)16-35-29(19-8-2-1-3-9-19)20-10-4-6-12-24(20)36-25-13-7-5-11-21(25)29/h1-13,15,17-18,23,26-27,34H,14,16H2/t23-,26+,27+/m0/s1

InChI Key

WMLBMYGMIFJTCS-HUROMRQRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O

SMILES

C1C(C(OC1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O

Canonical SMILES

C1C(C(OC1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O

synonyms

5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine
PXDN

Origin of Product

United States

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